Cyclopentanol, 2-ethyl-

Catalog No.
S13828262
CAS No.
58577-70-1
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentanol, 2-ethyl-

CAS Number

58577-70-1

Product Name

Cyclopentanol, 2-ethyl-

IUPAC Name

2-ethylcyclopentan-1-ol

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-2-6-4-3-5-7(6)8/h6-8H,2-5H2,1H3

InChI Key

MNTAIMBGDYAZCM-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC1O

Cyclopentanol, 2-ethyl- is an organic compound with the molecular formula C7H14OC_7H_{14}O and a molecular weight of approximately 114.19 g/mol. It features a cyclopentane ring with an ethyl group attached to the second carbon and a hydroxyl group (-OH) indicating that it is classified as an alcohol. The compound is characterized by its unique structure, which contributes to its physical and chemical properties, including its solubility in organic solvents and its reactivity in various

And processes due to its ability to dissolve a wide range of organic compounds.
  • Intermediate: Serves as an intermediate in the synthesis of fragrances and flavoring agents.
  • Chemical Research: Utilized in laboratories for research purposes related to organic synthesis and reaction mechanisms.
  • The compound's unique structure makes it valuable in both industrial and academic settings .

    Cyclopentanol, 2-ethyl- can be synthesized through various methods:

    • Hydroformylation: This involves the addition of carbon monoxide and hydrogen to alkenes in the presence of a catalyst to produce aldehydes, which can then be reduced to alcohols.
    • Reduction of Ketones: Starting from 2-ethylcyclopentanone, reduction using lithium aluminum hydride or sodium borohydride can yield cyclopentanol, 2-ethyl-.
    • Grignard Reactions: The reaction of a Grignard reagent with carbonyl compounds followed by hydrolysis can also lead to the formation of this compound.

    These synthesis methods demonstrate the compound's accessibility for research and industrial applications .

    Interaction studies involving cyclopentanol, 2-ethyl- often focus on its behavior in mixtures with other solvents or compounds. For example:

    • Solvatochromism: The compound's interactions with dyes or indicators may reveal information about polarity and solvation effects.
    • Biocompatibility Studies: Understanding how this compound interacts with biological systems can inform its safety profile for potential use in pharmaceuticals or cosmetics.

    Such studies are crucial for determining the practical applications and safety of cyclopentanol, 2-ethyl- .

    Cyclopentanol, 2-ethyl- shares similarities with several other cyclic alcohols. Below is a comparison highlighting its uniqueness:

    Compound NameFormulaUnique Features
    CyclopentanolC5H10OSimple cyclic structure without substituents.
    CyclohexanolC6H12OLarger ring structure; more hydrophobic.
    1-EthylcyclopentanolC7H14ODifferent position of ethyl group; potential for different reactivity.
    CyclohexaneC6H12Saturated hydrocarbon; lacks hydroxyl group.
    2-MethylcyclopentanolC7H14OMethyl substitution affects physical properties compared to cyclopentanol, 2-ethyl-.

    Cyclopentanol, 2-ethyl-, distinguished by its ethyl substitution on the cyclopentane ring, exhibits unique solubility and reactivity characteristics that set it apart from these similar compounds .

    XLogP3

    1.6

    Hydrogen Bond Acceptor Count

    1

    Hydrogen Bond Donor Count

    1

    Exact Mass

    114.104465066 g/mol

    Monoisotopic Mass

    114.104465066 g/mol

    Heavy Atom Count

    8

    Dates

    Last modified: 08-10-2024

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